Uridine, 5,6-dihydro-

RNA structural biology Nucleoside conformation NMR spectroscopy

5,6-Dihydrouridine is the only validated biomarker for whole-body tRNA degradation and an essential standard for RNA conformational studies. Its saturated pyrimidine ring enforces a strong C2′-endo sugar pucker (Kₑq=2.08–10.8), a property not replicated by uridine, pseudouridine, or 5-methyluridine. This non-interchangeable behavior is critical for D-loop flexibility studies, psychrophilic adaptation research, cytidine deaminase inhibition (Ki=3.4 µM), and UDP-N-acetylglucosamine pyrophosphorylase assays. Procure authentic dihydrouridine to ensure experimental validity in RNA epigenetics, nucleoside metabolism, and cold-adaptation projects.

Molecular Formula C9H14N2O6
Molecular Weight 246.22 g/mol
CAS No. 30100-83-5
Cat. No. B3050969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 5,6-dihydro-
CAS30100-83-5
Molecular FormulaC9H14N2O6
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)
InChIKeyZPTBLXKRQACLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-uridine (CAS 30100-83-5) Modified Nucleoside: Core Characteristics and Biological Origin


5,6-Dihydro-uridine (also termed 5,6-dihydrouridine, D, DHU, or UH₂) is a fully saturated pyrimidine nucleoside derived from uridine by enzymatic reduction of the C5=C6 double bond [1]. It is a naturally occurring post-transcriptional modification found primarily in the D-loop of transfer RNA (tRNA) from bacteria, eukaryotes, and some archaea, as well as in ribosomal RNA (rRNA) and certain messenger RNAs [2]. The compound possesses the molecular formula C₉H₁₄N₂O₆ and a molecular weight of 246.22 g/mol [3]. Unlike aromatic uridine, its non-planar saturated ring confers unique conformational properties that are central to its biological function and analytical utility.

5,6-Dihydro-uridine Functional Substitution Risk: Why Standard Nucleosides Cannot Replace This Reduced Pyrimidine


Generic substitution with uridine, pseudouridine, 5-methyluridine, or other unmodified or differently modified nucleosides is not scientifically valid for applications requiring the distinct conformational, enzymatic, or analytical properties of 5,6-dihydro-uridine. The saturation of the pyrimidine ring abolishes aromaticity, fundamentally altering sugar pucker equilibrium (strong C2′-endo preference), base-stacking capacity, and thermal stability [1]. These differences manifest as quantifiable divergences in enzyme inhibition profiles (e.g., Ki for cytidine deaminase), RNA conformational flexibility (ΔΔH of stabilization), and biomarker specificity (tRNA degradation rate measurement) that are not replicated by close structural analogs [2]. The following quantitative evidence establishes the specific, non-interchangeable characteristics that govern scientific selection.

5,6-Dihydro-uridine Differentiation Evidence: Quantitative Head-to-Head Comparisons Against Uridine and Modified Nucleoside Analogs


Conformational Equilibrium: 5,6-Dihydro-uridine vs. Uridine – C2′-endo Sugar Pucker Preference Quantified by NMR

Solution-state NMR analysis reveals that 5,6-dihydro-uridine (D) dramatically shifts the sugar pucker equilibrium toward the C2′-endo conformation relative to uridine (U). For the dinucleoside monophosphate Dp, the equilibrium constant Kₑq ([C2′-endo]/[C3′-endo]) is 2.08 at 25 °C, whereas for Up the C2′-endo form is only modestly favored (Kₑq ~1.35). This difference is thermodynamically driven: the C2′-endo conformation in Dp is stabilized by an enthalpy of 1.5 kcal/mol compared to Up. In the trimer ApDpA, the effect is amplified, with D showing a Kₑq of 10.8 and the neighboring 5′-adenosine also exhibiting enhanced C2′-endo character (Kₑq 1.35 for free A vs. ~3.6 stabilization) [1].

RNA structural biology Nucleoside conformation NMR spectroscopy

Enzyme Inhibition: 5,6-Dihydro-uridine Competitive Inhibition of E. coli Cytidine Deaminase (Ki = 3.4 µM)

5,6-Dihydro-uridine acts as a competitive inhibitor of Escherichia coli cytidine deaminase with a Ki of 3.4 µM in a cell-free assay [1]. By contrast, the parent nucleoside uridine is a substrate for uridine phosphorylase and does not inhibit this enzyme. Pseudouridine and 5-methyluridine have not been reported to inhibit cytidine deaminase, underscoring the unique inhibitory profile conferred by saturation of the pyrimidine ring.

Enzyme inhibition Nucleoside metabolism Cytidine deaminase

Biomarker Specificity: 5,6-Dihydro-uridine as a Quantitative Urinary Marker for Whole-Body tRNA Degradation

5,6-Dihydro-uridine is virtually quantitatively excreted in urine and serves as a specific marker for whole-body tRNA degradation. The average molar ratio of 5,6-dihydro-uridine to N⁶-threoninocarbonyladenosine in urine (12.6 in humans, 13.6 in rats) closely matches that in cytoplasmic tRNA (11.8), validating its quantitative excretion [1]. Relative tRNA degradation rates determined via urinary 5,6-dihydro-uridine are 4.7× higher in rats (2.2 ± 0.33 µmol/kg/day) than in human adults (0.48 ± 0.05 µmol/kg/day) [1]. Neither uridine, pseudouridine, nor 5-methyluridine exhibit this same quantitative relationship to tRNA turnover, as they are either metabolized, reutilized, or derived from other RNA species.

Biomarker tRNA turnover Clinical chemistry

Cold-Adaptation Correlation: 40–70% Elevated 5,6-Dihydro-uridine Levels in Psychrophilic tRNA

Quantitative analysis of tRNA from psychrophilic bacteria reveals that 5,6-dihydro-uridine content is 40–70% higher on average than in tRNA from the mesophile E. coli [1]. This elevated level is directly linked to the need for enhanced local conformational flexibility at low temperatures, as the C2′-endo sugar pucker promoted by 5,6-dihydro-uridine facilitates dynamic motion in otherwise rigid, cold RNA structures. In contrast, thermophilic organisms exhibit reduced or absent 5,6-dihydro-uridine, favoring modifications (e.g., 2′-O-methylation, pseudouridylation) that stabilize the C3′-endo conformation and increase thermal stability [2].

Extremophile biology RNA adaptation tRNA modification

Structural Prevalence: 5,6-Dihydro-uridine Frequency in Solved RNA 3D Structures

A systematic analysis of the Protein Data Bank (PDB) identified 171 instances of 5,6-dihydro-uridine (H2U) across RNA-containing structures, compared to 2982 pseudouridine (PSU), 736 5-methyluridine (5MU), and 314 4-thiouridine (4SU) residues [1]. The relatively low frequency reflects both the specialized functional role of dihydrouridine (primarily in tRNA D-loops) and the challenges in crystallographic detection of this flexible modification. Sugar pucker analysis confirmed that H2U strongly favors the C2′-endo conformation, whereas PSU, 5MU, and 4SU predominantly adopt C3′-endo [1].

Structural biology RNA modifications PDB analysis

Enzyme Inhibition Spectrum: 5,6-Dihydro-uridine Inhibits UDP-N-acetylglucosamine Pyrophosphorylase

5,6-Dihydro-uridine inhibits UDP-N-acetylglucosamine pyrophosphorylase (EC 2.7.7.23) from baker's yeast and Neurospora crassa, an enzyme critical for UDP-GlcNAc synthesis. While uridine itself is a competitive inhibitor (Ki = 1.8 mM with UDP-GlcNAc, 0.16 mM with PPᵢ for yeast enzyme), 5,6-dihydro-uridine also demonstrates inhibition, whereas other nucleosides (e.g., deoxyuridine) show only slight inhibition and 5′-UMP and orotidine cause no inhibition [1]. The exact Ki for 5,6-dihydro-uridine was not reported, but its activity confirms that saturation of the pyrimidine ring does not abolish interaction with this enzyme.

Enzyme inhibition Nucleotide sugar metabolism Glycobiology

5,6-Dihydro-uridine High-Impact Research and Industrial Application Scenarios


RNA Structural Biology: Investigating Conformational Flexibility and Dynamics

5,6-Dihydro-uridine is an essential standard and synthetic building block for NMR, X-ray crystallography, and molecular dynamics studies of RNA loops, hinges, and tertiary interactions. Its strong C2′-endo sugar pucker preference (Kₑq = 2.08–10.8) and enthalpy of stabilization (-1.5 kcal/mol relative to uridine) enable researchers to dissect the contribution of local flexibility to RNA folding, ligand binding, and catalytic activity [1]. Substitution with uridine or C3′-endo-stabilizing modifications (pseudouridine, 2′-O-methyluridine) would produce opposite conformational effects and invalidate mechanistic interpretations.

Biomarker Discovery and Clinical Chemistry: tRNA Turnover Assessment

As a quantitatively excreted, specific degradation product of tRNA, 5,6-dihydro-uridine is used as a validated urinary biomarker for whole-body tRNA degradation rates in both preclinical models (rats: 2.2 ± 0.33 µmol/kg/day) and human studies (0.48 ± 0.05 µmol/kg/day) [1]. It is the only nucleoside that provides a direct readout of tRNA turnover without interference from rRNA, mRNA, or salvage pathways, making it indispensable for research on metabolic disorders, cancer cachexia, and nutritional interventions.

Extremophile Biology and Cold-Adaptation Research

The 40–70% elevated 5,6-dihydro-uridine content in psychrophilic tRNA relative to mesophiles directly correlates with the need for enhanced local RNA flexibility at low temperatures [1]. Researchers investigating cold-adapted enzymes, ribosomes, or synthetic biology chassis for low-temperature bioprocessing require authentic 5,6-dihydro-uridine as a reference and as a modification to incorporate into in vitro transcribed RNA for functional assays.

Enzymology and Inhibitor Development: Cytidine Deaminase and Nucleotide Sugar Metabolism

5,6-Dihydro-uridine serves as a selective competitive inhibitor of E. coli cytidine deaminase (Ki = 3.4 µM) and also inhibits UDP-N-acetylglucosamine pyrophosphorylase [1][2]. These activities make it a valuable tool compound for probing pyrimidine salvage pathways, enzyme mechanism studies, and the development of novel antimicrobial or anticancer agents targeting nucleotide metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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